ETD131
Description
ETD131 is a synthetic antifungal peptide derived from the natural antimicrobial peptide ARD1, which originates from the helical domain of helicin. Structural modifications to ARD1 focused on enhancing its cationic charge (via the helix and C-terminal regions) and/or hydrophobicity (via the T2 turn) to optimize its antifungal activity . These modifications were designed to improve interactions with fungal cell membranes, disrupting their integrity and leading to pathogen death. This compound demonstrates enhanced efficacy against Candida albicans and Aspergillus fumigatus compared to its parent compound, ARD1, while maintaining a balance between potency and biochemical stability .
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWGAVNYTSNCNAECKRRGYKGGHCGSFANVNCWCQT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ETD131 belongs to a series of optimized peptides (ETD151, ETD150, ETD134, ETD135) derived from ARD1. Below is a comparative analysis of their structural features, antifungal spectra, and limitations:
Table 1: Key Characteristics of this compound and Analogous Peptides
| Compound | Structural Modifications | Target Pathogens | Efficacy (vs. ARD1) | Expression Level | Limitations |
|---|---|---|---|---|---|
| This compound | Increased charge in helix/C-terminus | C. albicans, A. fumigatus | Moderate improvement | Moderate | Less effective against Fusarium spp. |
| ETD151 | Enhanced charge and hydrophobicity in T2 turn | C. neoformans, A. fumigatus, rare fungi | High improvement | High | Narrower spectrum for C. albicans |
| ETD150 | Increased hydrophobicity in T2 turn | A. fumigatus | Moderate improvement | Low | Poor solubility |
| ETD134 | Maximal hydrophobicity in T2 turn | C. albicans, A. fumigatus | Highest improvement | Very low | Poor expression limits scalability |
| ETD135 | Balanced charge/hydrophobicity | Fusarium spp., Scedosporium spp. | High against resistant fungi | Moderate | Reduced activity against C. neoformans |
Key Findings :
Charge vs. Hydrophobicity Trade-offs :
- Increasing cationic charge (e.g., this compound, ETD151) improved activity against C. albicans and A. fumigatus by enhancing membrane disruption .
- Hydrophobicity in the T2 turn (e.g., ETD134, ETD135) broadened activity to rare filamentous fungi (Fusarium, Scedosporium) but reduced solubility and expression yields .
Expression Challenges :
- ETD134, despite superior potency, was deemed impractical for clinical development due to poor expression levels. ETD135 and ETD151 were prioritized for structural studies due to their balance of efficacy and producibility .
Spectrum of Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
